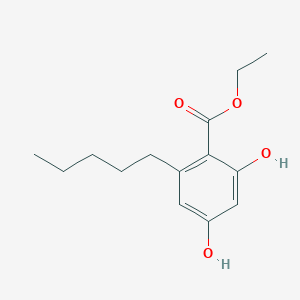

Ethyl 2,4-dihydroxy-6-pentylbenzoate

Description

Significance and Context of β-Resorcylic Acid Esters in Natural Product Chemistry

β-Resorcylic acid (2,4-dihydroxybenzoic acid) and its derivatives, including its esters, represent a significant class of compounds in natural product chemistry. nih.gov These substances are secondary metabolites found in various organisms, particularly plants and lichens, where they are synthesized through complex metabolic pathways. frontiersin.org Their presence is often associated with defense mechanisms and stress responses in these organisms. frontiersin.org For instance, related compounds like ethyl 2,4-dihydroxy-3,6-dimethylbenzoate have been identified in the lichen Evernia prunastri, and ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate) has been isolated from Peltigera aphthosa. nih.govsigmaaldrich.com

The significance of β-resorcylic acid esters extends to their utility as precursors and building blocks in organic synthesis. nih.gov Researchers have demonstrated their role as key intermediates in the synthesis of more complex, biologically active molecules. researchgate.net For example, studies have detailed the synthesis of various β-resorcylic acid esters through methods like esterification and cross-metathesis. researchgate.net Furthermore, certain derivatives have shown noteworthy biological activities, such as antifungal properties, making them subjects of interest in the search for new bioactive agents. researchgate.net The structural diversity and reactivity of these esters ensure their continued importance in synthetic and medicinal chemistry. solubilityofthings.com

Overview of Ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate) within the Benzoate (B1203000) Class

This compound, also known by the common name Ethyl Olivetolate, is an organic compound belonging to the benzoate class. nih.govcymitquimica.com Specifically, it is the ethyl ester of 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid). nih.gov As an ester, it is formally derived from the condensation reaction between its parent carboxylic acid and ethanol (B145695). pacifichorizon.net The structure features a benzene (B151609) ring substituted with two hydroxyl (-OH) groups, a pentyl (-C5H11) group, and an ethyl ester (-COOC2H5) group. cymitquimica.com This combination of a polar aromatic ring and a nonpolar alkyl chain gives the molecule an amphiphilic character, classifying it as a phenolic lipid. nih.gov

The presence of hydroxyl groups suggests potential antioxidant properties, a common feature among phenolic compounds. cymitquimica.com In academic and industrial research, Ethyl Olivetolate is recognized as a useful intermediate in organic synthesis. cymitquimica.com Notably, it serves as a precursor in the preparation of crystalline Cannabidiol (B1668261) (CBD) for pharmaceutical formulations. cymitquimica.compharmaffiliates.com Its physical and chemical properties are well-documented, providing a solid foundation for its application in further research.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38862-65-6 | nih.govsigmaaldrich.com |

| Molecular Formula | C14H20O4 | sigmaaldrich.comfda.gov |

| Molecular Weight | 252.31 g/mol | nih.govfda.gov |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Monoisotopic Mass | 252.13615911 Da | nih.govuni.lu |

| XLogP3 | 4.4 | nih.gov |

Historical Perspective of Research on Related Phenolic Lipids and Their Esters

The study of phenolic lipids, a diverse group of natural products including resorcinolic lipids like Ethyl Olivetolate, has a history stretching back over a century. nih.gov Early research in the 1920s identified the antibacterial properties of certain alkyl derivatives of resorcinol (B1680541), sparking interest in their potential applications. nih.gov These compounds are secondary metabolites synthesized by a wide range of organisms, including plants, bacteria, and fungi, often as a response to environmental stressors. nih.gov

Phenolic lipids are defined by their distinct molecular structure, which contains a hydrophilic phenol (B47542) ring and a hydrophobic lipid chain. nih.govtaylorandfrancis.com This amphiphilic nature is key to their chemical behavior and biological interactions. nih.gov Over the years, research has expanded from simple alkylphenols to more complex structures like anacardic acids from cashew nut shell liquid and various alkylresorcinols. nih.govtaylorandfrancis.com The growing interdisciplinary focus on these compounds, from organic chemistry to biology and nutritional science, has led to a deeper understanding of their synthesis, natural occurrence, and wide-ranging activities. nih.gov The investigation of esters within this class, such as phenolic acid esters found in propolis, continues to reveal their significant roles in biological systems. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dihydroxy-6-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18-4-2/h8-9,15-16H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCUWNWVZNZFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499528 | |

| Record name | Ethyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-65-6 | |

| Record name | Ethyl olivetolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL OLIVETOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLK7QTK6Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Synthesis of Ethyl 2,4 Dihydroxy 6 Pentylbenzoate

Total Synthesis Approaches from Precursor Molecules

Total synthesis of ethyl 2,4-dihydroxy-6-pentylbenzoate can be achieved through several routes, primarily involving the modification of structurally related precursor molecules.

The most direct synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2,4-dihydroxy-6-pentylbenzoic acid, commonly known as olivetolic acid. Olivetolic acid itself is a naturally occurring polyketide found in various lichens and is the key precursor in the biosynthesis of cannabinoids in Cannabis sativa. nih.gov

The synthesis involves reacting olivetolic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ethyl ester and water. This method is a classic and efficient way to produce the target compound, provided that the precursor, olivetolic acid, is readily available. The biosynthetic pathway to olivetolic acid involves the enzyme olivetolic acid cyclase (OAC), which catalyzes the C2 → C7 aldol (B89426) condensation of a linear tetraketide intermediate. nih.gov

An alternative approach utilizes the depside perlatolic acid as a starting material. nih.gov Perlatolic acid, which can be isolated from lichens, is a dimer of two olivetolic acid units linked by an ester bond. Through a process of alcoholysis, this central ester linkage can be cleaved. researchgate.net

When perlatolic acid is treated with an alcohol, such as ethanol, in the presence of a suitable catalyst or under reflux conditions, it undergoes transesterification. This reaction breaks the depside bond and results in the formation of this compound alongside other products like 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) and 1,3-dihydroxy-5-n-pentylbenzene (olivetol). researchgate.net Structural modifications of perlatolic acid have been used to prepare a series of methyl and ethyl esters of 2,4-dihydroxy-6-n-pentylbenzoic acid. nih.govresearchgate.net

Table 1: Products from the Alcoholysis of Perlatolic Acid

| Reactant | Alcohol | Key Products | Reference |

|---|---|---|---|

| Perlatolic Acid | Methanol (B129727) | Mthis compound, Olivetolic Acid, Olivetol (B132274) | researchgate.netresearchgate.net |

| Perlatolic Acid | Ethanol | This compound, Olivetolic Acid, Olivetol | researchgate.netresearchgate.net |

| Perlatolic Acid | Various Alcohols (n-propyl, iso-propyl, n-butyl, etc.) | Corresponding Alkyl 2-hydroxy-4-methoxy-6-n-pentylbenzoates | researchgate.net |

The general strategy involves several key transformations:

Protection: The highly reactive ketone carbonyl group of ethyl acetoacetate (B1235776) is often protected first, for instance, by forming an ethylene (B1197577) ketal. chegg.com This prevents it from interfering in subsequent reactions.

Aromatization/Cyclization: The protected ethyl acetoacetate derivative is then made to undergo a series of reactions, including condensations and cyclization, to form the aromatic resorcinol (B1680541) core.

Side-Chain Introduction: The pentyl side chain is introduced onto the aromatic ring. One advanced method for this is through a cross-metathesis reaction using a catalyst like the Grubbs' second-generation catalyst, which couples the aromatic core with an appropriate olefin fragment. researchgate.net

Deprotection and Esterification: Finally, the protecting groups are removed to reveal the dihydroxy functionality, and if the ester group is not already present, an esterification step is performed to yield the final product, this compound. researchgate.net

Table 2: Key Reagents in a Multi-Step Synthesis Approach

| Synthetic Step | Example Reagent/Catalyst | Purpose | Reference |

|---|---|---|---|

| Protection | Ethylene glycol, p-toluenesulfonic acid | Protects the ketone in ethyl acetoacetate. | chegg.com |

| Cross-Metathesis | Grubbs' second-generation catalyst | Forms the C-C bond for the alkyl side chain. | researchgate.net |

| Esterification | Ethanol, Acid Catalyst | Forms the final ethyl ester group. | researchgate.net |

| Hydrogenation | Pd/C, H₂ | Saturates double bonds in the side chain. | researchgate.net |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic strategies combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations. In the context of this compound, a primary approach involves the enzymatic synthesis of the precursor, olivetolic acid, followed by a standard chemical esterification.

The biosynthesis of olivetolic acid is catalyzed by two key enzymes: olivetol synthase (a type III polyketide synthase) and olivetolic acid cyclase (OAC). nih.gov These enzymes work in tandem to convert hexanoyl-CoA and malonyl-CoA into olivetolic acid with high efficiency and specificity. nih.gov This enzymatic step can be performed in engineered microorganisms, providing a renewable and controlled source of the acid precursor. Following the enzymatic synthesis and extraction of olivetolic acid, the final conversion to the ethyl ester is achieved through the chemical esterification process described in section 3.1.1. This chemoenzymatic route leverages the power of biocatalysis to construct the complex polyketide core, avoiding harsh reagents and complex protection-deprotection schemes often required in purely chemical syntheses.

Regiospecificity and Stereoselectivity in Synthesis of Derivatives

The synthesis of derivatives of this compound requires precise control over the reaction site (regiospecificity) and the spatial orientation of atoms (stereoselectivity).

Regiospecificity is crucial when modifying the dihydroxy-substituted aromatic ring. The two hydroxyl groups (at C2 and C4) have different chemical environments and reactivity, which can be exploited for selective reactions. For instance, in the alcoholysis of perlatolic acid, the reaction specifically cleaves the depside ester bond without affecting the ester group that might be formed. researchgate.net Furthermore, when synthesizing derivatives like ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, the placement of the methyl groups is a matter of regiospecific control during the construction of the aromatic ring. nih.gov The synthesis of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid esters from perlatolic acid demonstrates that the hydroxyl group at C4 can be selectively methylated while the C2 hydroxyl remains free, which influences the biological properties of the resulting compounds. nih.gov

Stereoselectivity becomes important when introducing chiral centers into the molecule, particularly in the side chain or in groups attached to the aromatic ring. While the parent compound, this compound, is achiral, the synthesis of its derivatives may involve stereospecific reactions. For example, the synthesis of potential metabolites of related benzopyran structures has required the development of stereospecific oxidizing reagents to control the geometry of newly formed functional groups. nih.gov The use of reagents such as SeO₂, activated MnO₂, and NaClO₂ in the presence of a chlorine scavenger was developed to achieve specific stereochemical outcomes in sensitive systems. nih.gov Similarly, the synthesis of (R)-ethyl 2,4-dihydroxy-6-(8-hydroxynonyl)benzoate, an analogue with a chiral center in its side chain, demonstrates a stereocontrolled approach where the chirality is established in a precursor fragment before it is coupled to the aromatic core. researchgate.net

Chemical Derivatives, Analogues, and Structural Modifications of Ethyl 2,4 Dihydroxy 6 Pentylbenzoate

Methyl and Other Alkyl Esters of 2,4-dihydroxy-6-pentylbenzoic Acid

The parent compound of ethyl olivetolate is 2,4-dihydroxy-6-pentylbenzoic acid, commonly known as olivetolic acid. Olivetolic acid can be esterified to produce a variety of alkyl esters, with the methyl and ethyl esters being the most common. These esters are often more suitable for certain synthetic reactions than the free carboxylic acid.

Methyl 2,4-dihydroxy-6-pentylbenzoate (methyl olivetolate) is a frequently used intermediate in the synthesis of cannabinoids. One synthetic route to methyl olivetolate involves the condensation of 3-nonen-2-one (B88694) with dimethyl malonate. Another method is the iodine-catalyzed oxidative aromatization of cyclic diketones in dimethyl sulfoxide (B87167) (DMSO), which can produce methyl olivetolate in a 65% isolated yield. A common laboratory-scale synthesis involves reacting (E)-non-3-en-2-one and dimethyl malonate with sodium in methanol (B129727), followed by treatment with bromine in N,N-dimethylformamide.

The primary difference between methyl and ethyl esters lies in the alkyl group attached to the ester oxygen. The ethyl group (C2H5) has a higher molecular weight (29 g/mol ) compared to the methyl group (CH3, 15 g/mol ). This difference can influence the physical properties of the compounds, such as melting point, boiling point, and solubility. In terms of reactivity, the smaller methyl group can sometimes lead to higher reaction rates due to less steric hindrance. However, both methyl and ethyl olivetolate are widely used as precursors in cannabinoid synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Synthetic Route | Reference |

| Mthis compound | C13H18O4 | 238.28 | Condensation of 3-nonen-2-one and dimethyl malonate; Oxidative aromatization of cyclic diketones. | |

| This compound | C14H20O4 | 252.31 | Esterification of olivetolic acid. | |

| Olivetolic acid | C12H16O4 | 224.25 | Biosynthetically from hexanoyl-CoA and malonyl-CoA. |

Cannabinoid Analogs Derived from 2,4-dihydroxy-6-pentylbenzoate Scaffolds

This compound and its parent compound, olivetol (B132274), are crucial building blocks for the synthesis of a wide range of cannabinoid analogues, including cannabidiol (B1668261) (CBD), cannabigerol (B157186) (CBG), and tetrahydrocannabinol (THC) analogues. The general strategy involves the condensation of the olivetolate or olivetol scaffold with a suitable terpenoid partner.

The synthesis of CBD often employs a Friedel-Crafts alkylation of olivetol with (+)-p-mentha-2,8-dien-1-ol under acidic conditions. However, this reaction can lead to a mixture of regioisomers, including the "normal" CBD and the "abnormal" CBD, where the terpene unit is attached at a different position on the resorcinol (B1680541) ring. To overcome this, strategies using olivetol derivatives with blocking groups, such as halogens, on the aromatic ring have been developed to ensure regioselectivity. Another approach involves using ethyl olivetolate as the starting material. For example, the reaction of ethyl olivetolate with p-mentha-2,8-dien-1-ol (B1605798) in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) yields ethyl cannabidiolate, which can then be hydrolyzed and decarboxylated to produce CBD.

The synthesis of CBG and its analogues can also start from olivetolate derivatives. For instance, olivetol methyl ester is a starting material for the synthesis of CBG. The process involves the saponification and decarboxylation of the methyl ester to yield olivetol, which is then alkylated with geraniol (B1671447) or linalool.

The synthesis of THC analogues can also be achieved using olivetol, which can be derived from ethyl olivetolate. A condensation reaction between olivetol and Δ2-carene oxide can produce THC.

| Cannabinoid Analog | Precursor(s) | Key Reaction Type | Reported Yield | Reference |

| Cannabidiol (CBD) | Olivetol and (+)-p-mentha-2,8-dien-1-ol | Friedel-Crafts alkylation | 23.5% | |

| Cannabidiol (CBD) | Dibrominated olivetol and (+)-p-mentha-2,8-dien-1-ol | Friedel-Crafts alkylation followed by debromination | 79% (two steps) | |

| Cannabidiol (CBD) | Ethyl olivetolate and p-mentha-2,8-dien-1-ol | Lewis acid-catalyzed condensation, then hydrolysis/decarboxylation | 23% (overall) | |

| Cannabigerol (CBG) | Olivetol methyl ester (to olivetol) and geraniol/linalool | Saponification/decarboxylation followed by Friedel-Crafts alkylation | Not specified | |

| Tetrahydrocannabinol (THC) | Olivetol and Δ2-carene oxide | Condensation reaction | Not specified |

Dimeric and Trimeric Structures (e.g., Anziaic Acid and its Analogues, Depsides)

Depsides are a class of polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by an ester bond. The dimerization of olivetolic acid or its analogues leads to the formation of such structures. Anziaic acid is a naturally occurring depside that is the ester dimer of olivetolic acid. Lecanoric acid is another well-known depside, formed from the dimerization of orsellinic acid, a close structural analogue of olivetolic acid.

The total synthesis of anziaic acid has been reported starting from olivetol. The synthesis involves a multi-step process that includes formylation, benzylation, oxidation, and esterification, followed by deprotection steps. While the direct dimerization of this compound is not explicitly detailed in the provided literature, it is plausible that similar esterification strategies could be employed, potentially involving the protection of one hydroxyl group on one molecule and activation of the carboxylic acid on another (or its corresponding acid chloride/anhydride).

The biosynthesis of depsides like lecanoric acid is carried out by non-reducing polyketide synthases (nrPKSs) in fungi and lichens. These enzymes can catalyze the formation of the initial monomeric units and then join them together to form the dimeric depside structure.

Information on trimeric or higher oligomeric structures derived from olivetolic acid or its esters is scarce in the reviewed literature. The formation of such structures would likely be challenging due to competing side reactions and the need for highly specific and controlled polymerization conditions.

| Depside Name | Monomeric Unit(s) | Structure Description | Source/Synthesis | Reference |

| Anziaic acid | Olivetolic acid | Dimer of olivetolic acid linked by an ester bond. | Synthesized from olivetol. | |

| Lecanoric acid | Orsellinic acid | Dimer of orsellinic acid linked by an ester bond. | Isolated from lichens; synthesized. |

Structural Modifications of the Pentyl Chain and Hydroxyl Groups

The structure of this compound offers several sites for structural modification, primarily the pentyl side chain and the two phenolic hydroxyl groups. These modifications can lead to a wide array of analogues with potentially altered biological activities.

Modification of the Pentyl Chain:

The length and structure of the alkyl chain at the C-6 position can be varied to produce a range of olivetolic acid analogues. Both biosynthetic and synthetic methods have been developed to achieve this. For instance, by engineering the enzymes tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) involved in olivetolic acid biosynthesis, it is possible to generate analogues with alkyl chains longer than the native pentyl group, such as undecyl (C11) resorcylic acids.

Chemical synthesis provides another route to these analogues. A reported synthesis of ethyl 2,4-dihydroxy-6-nonylbenzoate starts from ethyl acetoacetate (B1235776) and involves a cross-metathesis reaction as a key step to introduce the longer alkyl chain. This demonstrates the feasibility of creating a library of analogues with varying chain lengths.

Modification of the Hydroxyl Groups:

The two hydroxyl groups on the aromatic ring can be modified through reactions such as alkylation and etherification. Regioselective alkylation of one hydroxyl group over the other is often a synthetic challenge. Studies on related 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have shown that using a mild base like cesium bicarbonate (CsHCO3) can favor the mono-alkylation at the 4-hydroxyl group, minimizing the formation of the bis-alkylated side product.

The synthesis of methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate and ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate has been reported, indicating that selective methylation or etherification of the 4-hydroxyl group is achievable. These modifications can impact the biological activity of the resulting compounds. For example, compounds with a free hydroxyl group at the C-4 position have shown more pronounced antifungal activity against Cladosporium sphaerospermum compared to their 4-methoxy analogues.

| Modified Compound | Modification Site(s) | Synthetic Method | Reference |

| Ethyl 2,4-dihydroxy-6-nonylbenzoate | Pentyl chain extended to nonyl | Cross-metathesis from an ethyl 2-(but-3-enyl)-4,6-bis(methoxymethoxy)benzoate intermediate. | |

| 6-Undecylresorcylic acid | Pentyl chain extended to undecyl | Enzymatic synthesis using engineered TKS and OAC enzymes. | |

| Methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | 4-hydroxyl group methylated | Not detailed in provided sources, but likely selective methylation. | |

| Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate | 4-hydroxyl group methylated | Not detailed in provided sources, but likely selective methylation. |

Synthesis of Deuterated and Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound and related compounds are invaluable tools for mechanistic studies, metabolic fate determination, and as internal standards in quantitative analyses. Deuterium (2H) and Carbon-13 (13C) are the most commonly used stable isotopes for this purpose.

The synthesis of labeled cannabinoids often begins with a labeled precursor, such as a deuterated or 13C-labeled olivetol derivative. For example, the synthesis of [13C4]-labeled Δ9-THC has been achieved starting from [13C4]-olivetol. The labeled olivetol itself was synthesized from 1-(bromomethyl)-3,5-dimethoxybenzene and [13C4]-n-butylmagnesium bromide. This labeled olivetol can then be condensed with a terpene partner to yield the corresponding labeled cannabinoid.

Similarly, deuterated cannabinoids have been synthesized to aid in mechanistic studies. For instance, the use of deuterated (–)-verbenol in the synthesis of (–)-trans-Δ8-THC helped to elucidate the stereochemistry of the C-C bond formation during the reaction.

While the direct synthesis of deuterated or labeled this compound is not explicitly described in the provided search results, the synthesis of labeled olivetol demonstrates a clear pathway. Ethyl olivetolate could be synthesized from labeled olivetol through esterification, or a labeled pentyl chain could be introduced early in the synthesis of the olivetolate structure. The use of labeled precursors is crucial for understanding the biosynthetic pathways of cannabinoids and for accurately quantifying these compounds and their metabolites in biological samples.

| Labeled Compound | Isotope(s) | Purpose | Synthetic Precursor(s) | Reference |

| [13C4]-Δ9-Tetrahydrocannabinol | 13C | Internal standard for LC/MS-MS | [13C4]-Olivetol and a terpene partner | |

| [13C4]-Olivetol | 13C | Intermediate for labeled cannabinoid synthesis | 1-(Bromomethyl)-3,5-dimethoxybenzene and [13C4]-n-butylmagnesium bromide | |

| Deuterated (–)-trans-Δ8-THC | 2H (Deuterium) | Mechanistic study of stereochemistry | Deuterated (–)-verbenol |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, DEPT, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Ethyl 2,4-dihydroxy-6-pentylbenzoate. Through the analysis of various NMR experiments, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms (protons). For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like methanol-d₄ (CD₃OD), reveals distinct signals for the aromatic protons, the ethyl ester protons, and the protons of the pentyl chain. A dissertation by an unnamed author provides ¹H NMR data for ethyl olivetolate, showing characteristic shifts for the different protons in the molecule. uibk.ac.at

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal in the ¹³C NMR spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is crucial for assigning the signals of the pentyl and ethyl groups.

Table 1: ¹H and ¹³C NMR Data for this compound (as Ethyl Olivetolate) in CD₃OD

| Atom No. | δ¹H (ppm) | Multiplicity | J (Hz) | δ¹³C (ppm) |

|---|---|---|---|---|

| 2-OH | - | - | - | - |

| 4-OH | - | - | - | - |

| 3 | 6.22 | d | - | 110.1 |

| 5 | 6.17 | d | - | 105.7 |

| 6 | - | - | - | 145.1 |

| 1' (Ethyl) | 4.27 | q | 7.1 | 61.5 |

| 2' (Ethyl) | 1.34 | t | 7.1 | 14.5 |

| 1'' (Pentyl) | 2.82 | t | 7.7 | 44.1 |

| 2'' (Pentyl) | 1.59 | m | - | 32.5 |

| 3'' (Pentyl) | 1.34 | m | - | 31.8 |

| 4'' (Pentyl) | 1.34 | m | - | 23.4 |

| 5'' (Pentyl) | 0.91 | t | 7.0 | 14.2 |

| C=O | - | - | - | 172.8 |

| C-1 | - | - | - | 107.9 |

| C-2 | - | - | - | 162.1 |

| C-4 | - | - | - | 159.9 |

Data inferred from a dissertation on the analysis of ethyl olivetolate. uibk.ac.at

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. A dissertation reports the detection of ethyl olivetolate with molecular ion peaks at m/z 253.0 [M+H]⁺ and 250.8 [M-H]⁻, confirming its molecular weight of 252 g/mol . uibk.ac.at The formation of adducts, such as the sodium adduct [M+Na]⁺ at m/z 274.6, is also common. uibk.ac.at

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized or isolated compound. PubChem provides a predicted exact mass of 252.13615911 Da for ethyl olivetolate. nih.gov

The fragmentation of this compound in the mass spectrometer can provide insights into its structure. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the pentyl chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 253.14343 |

| [M+Na]⁺ | 275.12537 |

| [M-H]⁻ | 251.12887 |

| [M+K]⁺ | 291.09931 |

| [M+H-H₂O]⁺ | 235.13341 |

Data sourced from PubChemLite. nih.gov

Chromatographic Purity and Separation Protocols (HPLC, TLC, Flash Column Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for determining the purity of a compound. For related compounds like olivetolic acid, reversed-phase HPLC is commonly used, often with a C18 column. nih.gov A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to ensure good peak shape. nih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring the progress of a reaction and for preliminary purity assessment. A small amount of the sample is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. For compounds of similar polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The position of the spot, represented by its retention factor (Rƒ), can be compared to that of a standard to confirm its identity.

Flash Column Chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity, similar to that used for TLC but often with a slightly lower proportion of the more polar solvent. Fractions are collected and analyzed by TLC to identify those containing the pure product. For the purification of acidic compounds like olivetolic acid, adding a small amount of acetic acid to the eluent can improve separation. mdpi.com

Metabolomic Profiling and Identification of Related Compounds

Metabolomic studies of organisms that produce olivetolic acid and its derivatives, such as certain lichens and Cannabis sativa, can lead to the identification of this compound and related compounds. nih.govwikipedia.org These studies typically employ advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) to separate and identify a wide range of metabolites in a biological extract. The identification of this compound in such a profile would be based on its accurate mass and retention time compared to an authentic standard. Furthermore, these studies can reveal the presence of biosynthetic precursors, downstream products, or degradation products, providing a broader understanding of the metabolic network surrounding this compound. For instance, olivetolic acid is a known precursor in the biosynthesis of cannabinoids. wikipedia.orgacs.org

Biological Activity Profiles and Mechanistic Investigations

Anti-inflammatory and Immunomodulatory Effects

The investigation into the anti-inflammatory and immunomodulatory capabilities of this specific compound is not documented in the available scientific literature.

There are no specific studies available that report on the effects of Ethyl 2,4-dihydroxy-6-pentylbenzoate on the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Information regarding the potential of this compound to inhibit lipoxygenase enzymes is not present in the reviewed scientific sources.

Enzyme Inhibition Studies

Beyond the specific enzyme class of lipoxygenases, there is no broader information available in the sourced literature concerning other enzyme inhibition studies conducted with this compound.

Table 3: Mentioned Compounds and Organisms

| Name | Type |

|---|---|

| This compound | Chemical Compound |

| Mthis compound | Chemical Compound |

| Staphylococcus aureus | Gram-Positive Bacterium |

| Escherichia coli | Gram-Negative Bacterium |

| Methicillin-Resistant S. aureus (MRSA) | Gram-Positive Bacterium |

| Clostridium perfringens | Gram-Positive Bacterium |

| Cladosporium sphaerospermum | Fungus |

| Candida albicans | Fungus |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |

| Interleukin-6 (IL-6) | Cytokine |

Cytotoxic and Antiproliferative Activity against Cancer Cell Lines

The cytotoxic potential of this compound and its analogues has been evaluated against a variety of human cancer cell lines. These compounds, many of which are secondary metabolites from lichens, often exhibit significant antiproliferative and apoptotic effects. nih.gov

Lichen extracts containing olivetolic acid and perlatolic acid have shown cytotoxic effects against oral squamous cell carcinoma (OSCC) KB cell lines, with an IC₅₀ of 50 μg/mL for the extract. mathewsopenaccess.com Studies on individual lichen acids have provided more specific activity data. For instance, perlatolic acid was found to be highly active against the B16-F10 melanoma cell line with a GI₅₀ value of 18.0 μg/mL (41.0 µM). mdpi.comOlivetoric acid demonstrated cytotoxicity against the glioblastoma multiforme U87MG cell line with an IC₅₀ value of 17.55 mg/L (48.7 µM). nih.gov

The antiproliferative activity of these compounds extends to other cancer types, including breast and colon cancer. Atranorin (B1665829) , another lichen depside, showed moderate activity against MDA-MB-231 and MCF-7 breast cancer cells with IC₅₀ values of 5.36 µM and 7.55 µM, respectively. nih.gov The related depside diffractaic acid was strongly proliferative against the HCT-116 colon carcinoma cell line (IC₅₀ = 42.2 μM) and moderately active against the MCF-7 breast cancer cell line (IC₅₀ = 93.4 μM). nih.gov While direct data on this compound is limited, the consistent and potent activity of its close structural analogues, olivetolic acid and perlatolic acid, strongly suggests its potential as a cytotoxic agent.

Compound Index

Antioxidant Potential and Radical Scavenging Activities

The antioxidant potential of phenolic compounds like this compound is largely attributed to their ability to scavenge free radicals. The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for this activity. mdpi.com These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage to biological molecules. The efficiency of radical scavenging is influenced by the number and position of these hydroxyl groups. mdpi.com

The mechanisms by which phenolic compounds exert their antioxidant effects are primarily through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to the radical. In the SPLET mechanism, the antioxidant first loses a proton, followed by the transfer of an electron to the radical. The predominant mechanism can be influenced by the solvent environment. mdpi.com For instance, in non-polar environments, the HAT mechanism is often favored, while the SPLET mechanism is more likely in polar solvents. mdpi.com

While direct studies on the radical scavenging activity of this compound are limited, research on structurally similar compounds, such as isoflavones and hydroxycinnamic acid derivatives, provides insight into its potential. For example, the esterification of hydroxycinnamic acids does not diminish their antioxidant activity, as the critical hydroxyl group involved in the scavenging mechanism remains free. nih.gov This suggests that the ethyl ester group in this compound is unlikely to hinder its antioxidant capacity, which is primarily determined by the dihydroxy substitution on the benzene (B151609) ring.

Table 1: Key Factors Influencing Antioxidant Potential of Phenolic Compounds

| Factor | Description | Relevance to this compound |

| Hydroxyl Groups | Number and position on the aromatic ring are critical for radical scavenging. mdpi.com | Contains two hydroxyl groups at positions 2 and 4, suggesting potential antioxidant activity. |

| Scavenging Mechanisms | Primarily Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com | Expected to exhibit these mechanisms, with the predominant pathway dependent on the surrounding medium. |

| Ester Group | Esterification of the carboxylic acid group generally does not negatively impact antioxidant activity. nih.gov | The ethyl ester group is not expected to impede the radical scavenging function of the hydroxyl groups. |

Phytotoxicity and Allelopathic Interactions with Plant Growth

Allelopathy refers to the chemical interactions among plants, where one plant produces and releases bioactive compounds, known as allelochemicals, that can affect the growth and development of neighboring plants. mdpi.com These interactions can be inhibitory or stimulatory and play a significant role in plant community structure. Allelochemicals belong to various chemical classes, including phenolic acids, flavonoids, and terpenoids. mdpi.com

The phytotoxic effects of allelochemicals can manifest in various ways, including the inhibition of seed germination, reduced seedling growth, and interference with metabolic processes. mdpi.comnih.gov For example, some phenolic compounds have been shown to inhibit the germination and root elongation of various plant species. scirp.orgresearchgate.net The degree of phytotoxicity is often dependent on the concentration of the allelochemical and the sensitivity of the target plant species. nih.govscirp.org

While there is a lack of direct studies on the phytotoxicity of this compound, its structural precursor, 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid), is a known lichen substance. anbg.gov.au Lichen compounds are known to possess allelopathic properties. Furthermore, resorcinolic lipids, which share the 5-n-alkylresorcinol core structure with this compound, have demonstrated significant antimicrobial and antifungal activities, suggesting a potential for broader biological effects, including phytotoxicity. mdpi.com The structural similarities to known allelochemicals suggest that this compound could potentially exhibit phytotoxic and allelopathic properties, though experimental verification is required.

Table 2: Allelopathic Effects of Plant-Derived Compounds

| Compound Class | Example | Observed Phytotoxic Effects | Reference |

| Phenolic Acids | Cinnamic acid derivatives | Inhibition of seed germination and seedling growth | mdpi.com |

| Steroidal Glycosides | Marsdenia tenacissima extracts | Inhibition of cress and Italian ryegrass growth | elsevierpure.com |

| Chlorophenols | 4-Chlorophenol, 2,4-Dichlorophenol | Delayed germination and root growth inhibition in beans and maize | scirp.orgresearchgate.net |

Anti-amyloidogenic and Neuroprotective Activities of Related Structures

Research into the therapeutic potential of compounds structurally related to this compound, such as olivetolic acid and other phenolic compounds, has revealed promising anti-amyloidogenic and neuroprotective activities. Amyloidogenic diseases, like Alzheimer's, are characterized by the misfolding and aggregation of proteins into amyloid fibrils. mdpi.com

Studies have shown that certain polyphenolic compounds can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com The mechanism of inhibition is thought to involve the interaction of the phenolic compounds with the Aβ peptide, preventing its conformational change into β-sheet structures and subsequent fibril formation. mdpi.com The number and position of hydroxyl groups on the aromatic ring appear to be important for this anti-amyloidogenic activity. mdpi.com

Olivetolic acid, the carboxylic acid precursor to this compound, has demonstrated modest anticonvulsant effects in a mouse model of Dravet syndrome. nih.govnih.gov This suggests a potential for neuroprotective activity within this class of compounds. Although the brain penetration of olivetolic acid was found to be poor, its observed efficacy highlights the potential of these structures. nih.govnih.gov The neuroprotective effects of related synthetic resorcinol-derived cannabinoid receptor ligands have also been noted, further supporting the potential of this chemical scaffold in the development of neuroprotective agents. nih.gov

Table 3: Neuroprotective and Anti-amyloidogenic Activity of Related Compounds

| Compound/Class | Activity | Model System | Key Findings | Reference |

| Polyphenolic Compounds | Anti-amyloidogenic | In vitro (Aβ42 aggregation) | Inhibition of fibril formation, with activity dependent on the number and position of hydroxyl groups. | mdpi.com |

| Olivetolic Acid | Anticonvulsant | Mouse model of Dravet syndrome | Displayed a modest anticonvulsant effect against hyperthermia-induced seizures. | nih.govnih.gov |

| Synthetic Resorcinol (B1680541) Derivatives | Neuroprotective | In vivo (ischemia) | Agonist-like neuroprotective effects observed. | nih.gov |

Structure Activity Relationship Sar Investigations

Impact of Hydroxyl Group Substitution on Biological Activity (e.g., C-4 Hydroxy Group)

The presence and position of hydroxyl groups on the aromatic ring are critical determinants of the biological activity of ethyl 2,4-dihydroxy-6-pentylbenzoate and related compounds. The resorcinol (B1680541) moiety (1,3-dihydroxybenzene) is a key pharmacophore.

The following table summarizes the antifungal activity of this compound and a related compound where the C-4 hydroxyl group is substituted.

| Compound | C-4 Substituent | Antifungal Activity against C. sphaerospermum |

| This compound | -OH | More pronounced effect |

| Ethyl 2-hydroxy-4-methoxy-6-pentylbenzoate | -OCH3 | Less pronounced effect |

This table is based on findings from a study on the activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives.

Influence of Alkyl Chain Length and Saturation on Pharmacological Responses

The n-pentyl side chain at the C-6 position plays a significant role in the molecule's interaction with biological targets, largely by influencing its lipophilicity. The length and saturation of this alkyl chain can modulate the compound's ability to cross cell membranes and bind to target enzymes or receptors.

In the broader class of alkylresorcinols, the length of the alkyl chain is a known determinant of bioactivity. Studies on related 2,4-dihydroxy-6-alkylbenzoates have shown that variations in the alkyl chain length can impact pharmacological responses. For example, in a series of related synthetic cathinones, the potency of dopamine (B1211576) uptake inhibition showed an inverted U-shaped response with increasing aliphatic side-chain length. nih.gov While not a direct analog, this principle of an optimal alkyl chain length for a specific biological target is a common theme in medicinal chemistry.

The antifungal activity of orsellinates (esters of 2,4-dihydroxy-6-methylbenzoic acid) and their derivatives has also been shown to be influenced by the nature of the alkyl ester, which is structurally related to the alkyl side chain of this compound.

Role of Ester Moiety on Efficacy and Target Interactions

The ethyl ester moiety of this compound is another critical feature influencing its pharmacokinetic and pharmacodynamic properties. Esterification of the carboxylic acid group of the parent compound, olivetolic acid, alters its polarity, solubility, and potential for metabolic hydrolysis.

The nature of the ester group can impact the compound's bioactivity. For instance, in antifungal assays, mthis compound showed the highest activity against C. sphaerospermum, while the corresponding ethyl ester was less active. This suggests that even a small change in the size of the ester's alkyl group can affect the molecule's fit within a biological target. Esterification is a common strategy to enhance the biological activity of phenolic compounds, often by improving their lipophilicity and, consequently, their ability to permeate biological membranes. acs.org

The table below shows the comparative antifungal activity of different alkyl esters of 2,4-dihydroxy-6-pentylbenzoic acid.

| Compound | Ester Group | Relative Antifungal Activity against C. sphaerospermum |

| Mthis compound | Methyl | Highest activity (2.5 µg) |

| This compound | Ethyl | Less active than the methyl ester |

This table is based on data from a study on the activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives.

Positional Isomerism and its Effect on Bioactivity

Positional isomerism, which involves the differential arrangement of substituents on the benzene (B151609) ring, can have a profound impact on the biological activity of a molecule. For this compound, this could involve moving the hydroxyl groups, the pentyl chain, or the ethyl carboxylate group to different positions on the ring.

While direct comparative studies on positional isomers of this compound are limited, the broader class of dihydroxybenzoic acids provides valuable insights. For example, 2,4-dihydroxybenzoic acid and its isomer 3,5-dihydroxybenzoic acid exhibit different biological properties. 3,5-Dihydroxybenzoic acid is a metabolite of alkylresorcinols from whole-grain cereals and acts as an agonist for the HCAR1/GPR81 receptor. nih.gov In contrast, 2,4-dihydroxybenzoic acid has been identified as a potentially bioactive salicylic (B10762653) acid derivative in plants that plays a role in disease resistance. nih.gov

The specific 2,4-dihydroxy substitution pattern in this compound is characteristic of many resorcylic acid lactones, a class of fungal polyketides with significant biological activities. rsc.orgwikipedia.org The relative positions of the hydroxyl groups and the alkyl chain are crucial for their interaction with biological targets. Any alteration of this substitution pattern would likely lead to a significant change in the molecule's three-dimensional shape and its ability to bind to specific receptors or enzymes.

Computational Chemistry Approaches for SAR Prediction (e.g., Molecular Docking)

Computational chemistry provides powerful tools for predicting and understanding the structure-activity relationships of molecules like this compound. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can offer insights into how the compound interacts with biological targets and how structural modifications might affect its activity.

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. For example, in studies of other phenolic compounds, molecular docking has been used to understand their interactions with enzymes like cyclooxygenase-2 (COX-2). nih.gov Such studies can reveal key hydrogen bonding and hydrophobic interactions, helping to explain why, for instance, the C-4 hydroxyl group is critical for activity. While specific docking studies on this compound are not widely published, the methodology is highly applicable.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. mdpi.com For resorcylic acid derivatives, a QSAR model could be developed to predict the antifungal or cytotoxic activity based on descriptors such as lipophilicity (logP), electronic properties, and steric parameters. rsc.org Such models can guide the synthesis of new analogs with potentially improved activity by identifying the key structural features that contribute to the desired pharmacological effect.

These computational approaches, while predictive, are invaluable for rational drug design and for prioritizing the synthesis of new derivatives of this compound with enhanced therapeutic potential.

Biosynthetic Pathways and Enzymatic Mechanisms

Polyketide Synthase (PKS) Pathways in Fungi and Lichens

The biosynthesis of the olivetolic acid core, the precursor to ethyl 2,4-dihydroxy-6-pentylbenzoate, is catalyzed by Polyketide Synthase (PKS) enzymes. nih.gov While initially studied in plants, researchers have discovered alternative non-plant biosynthetic pathways in fungi. nih.govnih.gov

In the model fungal organism Aspergillus nidulans, a novel pathway for producing olivetolic acid has been identified. nih.govnih.gov This system utilizes a unique set of tandem polyketide synthases, departing from the single PKS enzyme model found in Cannabis sativa. nih.gov The fungal pathway involves two distinct iterative PKS enzymes working in concert:

A Highly-Reducing PKS (HRPKS) , which generates the fatty acid starter unit. nih.gov

A Non-Reducing PKS (NRPKS) , which performs the subsequent extension and cyclization steps to form the resorcylic acid scaffold. nih.gov This tandem HRPKS-NRPKS system, along with a separate thioesterase enzyme, constitutes a complete platform for producing olivetolic acid and its analogs in filamentous fungi. nih.gov

Lichens, which are symbiotic organisms of fungi and algae, are also sources of similar polyketide compounds, known as β-resorcylic acid derivatives. researchgate.netresearchgate.net The fungal partner (mycobiont) in the lichen is responsible for producing these secondary metabolites. Compounds structurally related to this compound, such as ethyl orsellinate, have been isolated from lichens like Peltigera aphthosa. The underlying biosynthetic machinery is believed to rely on PKS pathways analogous to those found in free-living fungi.

Precursor Incorporation and Elongation Mechanisms

Polyketide biosynthesis is analogous to fatty acid synthesis, involving a starter unit and several extender units that are sequentially condensed. nih.govnih.gov The assembly of olivetolic acid, the direct carboxylic acid precursor to this compound, follows this fundamental principle.

The key precursors for the olivetolic acid backbone are:

Starter Unit : One molecule of hexanoyl-CoA. sjtu.edu.cnresearchgate.netpnas.org

Extender Units : Three molecules of malonyl-CoA. sjtu.edu.cnresearchgate.netpnas.org

The mechanism involves a series of decarboxylative Claisen condensations. nih.govsjtu.edu.cn In the well-studied plant pathway, an enzyme known as olivetolic acid synthase (OAS) or tetraketide synthase (TKS), a type III PKS, catalyzes the iterative condensation of the three malonyl-CoA units onto the hexanoyl-CoA primer. sjtu.edu.cnpnas.org This creates a linear poly-β-keto intermediate (3,5,7-trioxododecanoyl-CoA). sjtu.edu.cn This intermediate is then cyclized. A second enzyme, olivetolic acid cyclase (OAC), is crucial for performing a regioselective C2-C7 intramolecular aldol (B89426) condensation that retains the carboxylic acid group, thus forming olivetolic acid. sjtu.edu.cnpnas.org In the absence of OAC, the polyketide intermediate can spontaneously cyclize into byproducts like olivetol (B132274) (the decarboxylated version). nih.govpnas.org

In the fungal pathway discovered in Aspergillus nidulans, the HRPKS (e.g., Ma_OvaA) is responsible for producing the acyl chain starter unit, which is then passed to the NRPKS (e.g., Ma_OvaB). nih.gov The NRPKS extends this starter unit with malonyl-CoA units to create the resorcylyl-thioester, which is then hydrolyzed by a thioesterase (e.g., Ma_OvaC) to release olivetolic acid. nih.gov

| Component | Name/Type | Role in Biosynthesis | Source Organism Example | Reference |

|---|---|---|---|---|

| Starter Unit | Hexanoyl-CoA | Provides the initial C6 acyl chain. | General | sjtu.edu.cnpnas.org |

| Extender Unit | Malonyl-CoA | Provides three C2 units for chain elongation via decarboxylation. | General | sjtu.edu.cnpnas.org |

| Polyketide Synthase | Olivetolic Acid Synthase (OAS) / Tetraketide Synthase (TKS) | Type III PKS that catalyzes the condensation of starter and extender units. | Cannabis sativa | sjtu.edu.cnpnas.org |

| HRPKS / NRPKS Tandem | Fungal PKS system where HRPKS makes the starter unit and NRPKS performs elongation and cyclization. | Aspergillus nidulans | nih.gov | |

| Cyclase | Olivetolic Acid Cyclase (OAC) | Catalyzes C2-C7 aldol cyclization to form the aromatic ring while retaining the carboxyl group. | Cannabis sativa | pnas.org |

Role of Aromatic Prenyltransferases in Derivatization

While this compound is not itself a prenylated compound, its core structure, olivetolic acid, is a critical precursor for a major class of derivatized natural products: the cannabinoids. pnas.org The derivatization step that links the polyketide and isoprenoid pathways is catalyzed by aromatic prenyltransferases (PTases). kyoto-u.ac.jpresearchgate.net These enzymes attach prenyl groups, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the aromatic ring of olivetolic acid. kyoto-u.ac.jpnih.gov

This prenylation is a key diversification step in secondary metabolism, significantly increasing the structural complexity and biological activity of the parent molecule. researchgate.netnih.gov The prenylation of olivetolic acid with GPP, for instance, yields cannabigerolic acid (CBGA), the central precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). nih.gov

Aromatic PTases are classified into several families, including membrane-bound types found in plants and soluble types found in bacteria and fungi (e.g., ABBA-type and DMATS-type). nih.govnih.govresearchgate.net These enzymes often exhibit substrate flexibility, allowing them to act on various aromatic acceptors and prenyl donors, which contributes to the vast diversity of natural products. researchgate.net Although the prompt mentions "AscC" as an example, this specific name does not correspond to a well-characterized PTase in this pathway in the reviewed literature; however, enzymes like NphB from Streptomyces are well-studied examples of aromatic prenyltransferases that highlight the functional role of this enzyme class in modifying aromatic polyketides. nih.govresearchgate.net

Genetic Engineering of Biosynthetic Pathways for Enhanced Production

The pharmacological importance of cannabinoids has driven extensive research into the genetic engineering of microbial hosts for the enhanced production of the key precursor, olivetolic acid. nih.govnih.gov This work provides a blueprint for how the production of related compounds like this compound could be optimized. The primary strategy involves heterologous expression of the biosynthetic pathway in industrial workhorse organisms like Escherichia coli and Saccharomyces cerevisiae (yeast), as well as filamentous fungi like Aspergillus nidulans. nih.govnih.govsjtu.edu.cn

Key genetic engineering strategies include:

Heterologous Pathway Expression : The genes for olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) from C. sativa have been successfully co-expressed in E. coli and yeast. nih.govsjtu.edu.cnnih.gov Similarly, the fungal HRPKS-NRPKS pathway has been expressed in A. nidulans to achieve high titers. nih.govnih.gov

Increasing Precursor Supply : A major bottleneck is often the availability of the starter unit (hexanoyl-CoA) and extender units (malonyl-CoA). sjtu.edu.cnnih.gov To address this, engineers have introduced auxiliary enzymes. This includes implementing a reversal of the β-oxidation pathway to generate hexanoyl-CoA from acetyl-CoA and overexpressing acetyl-CoA carboxylase (ACC) to boost the malonyl-CoA pool. nih.govsjtu.edu.cnnih.govnih.gov

Optimization of Fermentation : Production titers have been significantly improved by optimizing culture conditions, such as temperature, media composition, and inducer concentrations. sjtu.edu.cn For instance, engineering E. coli with the OLS/OAC pathway and modules for precursor generation enabled the synthesis of 80 mg/L of olivetolic acid. sjtu.edu.cnnih.gov

Enzyme Engineering : The polyketide synthase and cyclase enzymes themselves can be engineered. Structure-guided mutations in tetraketide synthase (TKS) and OAC have been used to expand their substrate specificity, allowing for the production of unnatural olivetolic acid analogs with different alkyl chain lengths. jst.go.jpresearchgate.net

| Host Organism | Key Genes/Pathways Expressed | Engineering Strategy | Reported Titer (Olivetolic Acid) | Reference |

|---|---|---|---|---|

| Escherichia coli | OLS, OAC (from C. sativa) | Combinatorial expression with β-oxidation reversal modules and ACC overexpression. | 80 mg/L | sjtu.edu.cnnih.gov |

| Saccharomyces cerevisiae | OLS, OAC, CsAAE1 | Enhanced hexanoyl-CoA and malonyl-CoA supply; use of mutant phenylacetate-CoA ligase. | 180 mg/L | nih.gov |

| Aspergillus nidulans | Fungal HRPKS, NRPKS, Thioesterase | Heterologous expression of a novel fungal tandem PKS pathway. | ~80 mg/L (OA and analogs) | researchgate.netnih.gov |

| Yarrowia lipolytica | LvaE, OLS, OAC | Co-expression of ACC, pyruvate (B1213749) dehydrogenase bypass, and activation of β-oxidation. | 9.18 mg/L | nih.gov |

Applications in Medicinal and Pharmaceutical Chemistry

Role as an Intermediate in Cannabinoid Synthesis (e.g., Ethyl Cannabidiolate, Cannabidiol)

Ethyl 2,4-dihydroxy-6-pentylbenzoate, also known by its alternative name, Ethyl Olivetolate, serves as a pivotal precursor in the chemical synthesis of various cannabinoids. Its structural framework, featuring a dihydroxy-pentylbenzoyl group, is fundamental to the core structure of many cannabinoid molecules.

One of the notable applications of this compound is in the synthesis of Cannabidiol (B1668261) (CBD) and its derivatives. For instance, a process for preparing cannabidiol compounds involves the use of 6-carbethoxyolivetol, another synonym for this compound. In this process, an acid-catalyzed reaction between a di-halo-olivetol derivative and a cyclic alkene leads to the formation of a dihalo-cannabidiol intermediate. This intermediate is then converted under reducing conditions to the final cannabidiol compound or its derivatives. cerilliant.com A specific example from historical literature describes the reaction of 6-carbethoxyolivetol with menthadienol in the presence of dimethylformamide and a catalyst to yield cannabidiol-carboxylic acid ethyl ester, a direct derivative of this compound. cerilliant.com

The synthesis of novel cannabidiol-based derivatives with potential therapeutic activities also utilizes precursors derived from similar olivetolic structures. For example, the synthesis of CBD-aldehyde derivatives involves the reaction of 2,4-dihydroxy-6-pentylbenzaldehyde (B3158133) with (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol. google.com This highlights the importance of the olivetol (B132274) core, which is directly related to this compound, in creating new cannabinoid-based chemical entities.

The following table summarizes the role of this compound and related compounds as intermediates in cannabinoid synthesis:

| Intermediate | Reaction Partner | Product | Reference |

| 6-Carbethoxyolivetol (this compound) | Menthadienol | Cannabidiol-carboxylic acid ethyl ester | cerilliant.com |

| 2,4-Dihydroxy-6-pentylbenzaldehyde | (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol | 3-Formyl Cannabidiol (CBD-Aldehyde) | google.com |

Development of Reference Standards for Pharmaceutical Formulations

The quality and safety of pharmaceutical products containing cannabinoids are of paramount importance. This necessitates the use of highly pure and well-characterized reference standards for accurate analytical testing and quality control. While this compound itself may not be a final reference standard for a drug product, its role as a key intermediate in the synthesis of cannabinoids like CBD makes its purity and characterization critical for the development of certified reference materials (CRMs).

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used for the homogeneity and stability testing of these CRMs. semanticscholar.org The presence of any impurities in the starting materials, including this compound, could lead to the presence of related impurities in the final CRM, affecting its accuracy. Thus, the stringent quality control of this intermediate is an implicit but vital part of establishing reliable reference standards for cannabinoid-based pharmaceuticals.

The table below illustrates the connection between intermediates and the final reference materials:

| Intermediate Quality | Impact on Reference Standard | Analytical Techniques | Reference |

| High Purity of Precursors | Ensures accuracy and reliability of the final CRM | HPLC for homogeneity and stability testing | semanticscholar.org |

| Control of Impurities | Prevents related impurities in the CRM | UV, IR, MS, NMR, DSC for characterization | semanticscholar.org |

Potential as a Lead Compound for Novel Therapeutic Agents

This compound and its derivatives have shown promise as lead compounds for the development of new therapeutic agents, owing to their inherent biological activities. Research has demonstrated that derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid possess notable antifungal and antibacterial properties.

A study investigating the biological activities of various esters of 2,4-dihydroxy-6-n-pentylbenzoic acid revealed that both methyl and ethyl esters exhibit significant antifungal activity against Cladosporium sphaerospermum. nih.gov In particular, mthis compound was found to have high antifungal activity. nih.gov The study also suggested that the presence of a free hydroxyl group at the C-4 position of the aromatic ring contributes to a more pronounced antifungal effect. nih.gov Furthermore, these compounds displayed weak to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

The structural motif of this compound is a resorcinolic acid, a class of compounds known for a variety of biological effects. The derivatization of this core structure can lead to compounds with enhanced or novel therapeutic properties. For example, the synthesis of new cannabidiol derivatives through modifications of the olivetolic ring has been explored to improve upon the therapeutic potential of CBD itself. google.com These synthetic efforts underscore the value of the basic resorcinolic structure, as found in this compound, as a starting point for drug discovery.

The following table summarizes the observed biological activities of derivatives of 2,4-dihydroxy-6-pentylbenzoic acid:

| Compound | Biological Activity | Target Organism/Assay | Reference |

| Mthis compound | Antifungal | Cladosporium sphaerospermum | nih.gov |

| This compound | Antifungal | Cladosporium sphaerospermum | nih.gov |

| Methyl and Ethyl 2,4-dihydroxy-6-pentylbenzoates | Antibacterial | Staphylococcus aureus, Escherichia coli | nih.gov |

Exploration of its Utility in Combinatorial Biosynthesis

Combinatorial biosynthesis is a powerful strategy that combines genetic engineering and synthetic chemistry to create novel natural product analogs. This approach often involves feeding precursor molecules to engineered microbial hosts or using engineered enzymes to catalyze reactions with unnatural substrates. This compound and its parent acid, olivetolic acid, are key substrates in the natural biosynthesis of cannabinoids and thus represent valuable starting points for combinatorial approaches.

Researchers have successfully engineered microorganisms like yeast and fungi to produce cannabinoids and their analogs. acs.orgnih.gov These engineered systems often rely on the introduction of genes encoding enzymes from the cannabinoid biosynthetic pathway, such as olivetolic acid cyclase (OAC) and various cannabinoid synthases. acs.org By feeding analogs of olivetolic acid or its precursors to these engineered strains, it is possible to generate a library of novel cannabinoids with modified alkyl side chains. nih.gov This approach allows for the exploration of the structure-activity relationship of cannabinoids, potentially leading to the discovery of compounds with improved therapeutic properties.

Furthermore, the engineering of enzymes involved in cannabinoid biosynthesis, such as aromatic prenyltransferases, has been shown to broaden their substrate specificity. nih.gov This allows for the enzymatic synthesis of novel cannabigerolic acid (CBGA) derivatives from various olivetolic acid analogs. nih.gov For example, engineered NphB variants have demonstrated the ability to produce CBGA and cannabigerovarinic acid with increased efficiency and have even shown novel activity in the biosynthesis of 3-geranyl-2,4-dihydroxybenzoic acid. nih.gov This highlights the potential of using this compound and similar molecules in biocatalytic systems to generate diverse cannabinoid structures that are not readily accessible through traditional chemical synthesis or natural extraction.

The table below outlines the application of olivetolic acid and its analogs in combinatorial biosynthesis:

| Approach | Key Enzymes/Organisms | Products | Reference |

| Engineered Yeast | Olivetolic acid cyclase (OAC), Cannabinoid synthases | Cannabinoid analogs with modified alkyl chains | acs.orgnih.gov |

| Engineered Aromatic Prenyltransferase (NphB) | E. coli | Cannabigerolic acid (CBGA) derivatives | nih.gov |

| Engineered Fungal Host | Polyketide synthases | Olivetolic acid and its analogs | acs.org |

Advanced Research Methodologies and Future Directions

In Vitro and In Silico Evaluation Techniques

The initial assessment of the biological potential of Ethyl 2,4-dihydroxy-6-pentylbenzoate relies on a suite of established in vitro and in silico methodologies. These techniques provide a foundational understanding of a compound's bioactivity profile before more complex investigations are undertaken.

In vitro assays are indispensable for determining the direct biological effects of a compound. Standard screening includes evaluating antioxidant potential through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP). nih.govresearchgate.net Antimicrobial activity is commonly assessed using methods such as agar (B569324) well diffusion and minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi. nih.govmdpi.com Furthermore, antiproliferative and cytotoxic effects against various cancer cell lines are evaluated using assays like the resazurin-based method, which provides insights into a compound's potential as an anticancer agent. mdpi.combiointerfaceresearch.com For instance, studies on lichen extracts and their constituent metabolites have successfully used these assays to identify promising leads. nih.govmdpi.com

Complementing these laboratory tests, in silico or computational approaches, particularly molecular docking, offer predictive insights into how a compound might interact with specific biological targets. biointerfaceresearch.com This method models the binding of a ligand, such as this compound, into the active site of a target protein, predicting the binding affinity and orientation. biointerfaceresearch.commdpi.com Such studies can help prioritize compounds for synthesis and in vitro testing, saving significant time and resources. For example, docking studies have been used to evaluate the binding of lichen compounds like atranorin (B1665829) and lecanoric acid to various protein targets, guiding further experimental validation. biointerfaceresearch.com These integrated in vitro and in silico screening funnels are crucial for efficiently exploring the therapeutic potential of this compound.

Molecular Dynamics Simulations in Ligand-Target Interactions

While molecular docking provides a static snapshot of a potential protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and behavior of the complex over time. nih.govnih.gov MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules, providing detailed insights into conformational changes and the intricate mechanisms of molecular recognition. nih.govrsc.org

The process begins with the output from a molecular docking study—the predicted protein-ligand complex. This static structure is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a set period, effectively bringing the molecular model to life. nih.gov Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand within the binding site. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding affinity more accurately than docking scores alone.

For a compound like this compound, MD simulations would be a critical next step after identifying potential protein targets through docking. These simulations could validate the stability of the binding pose, identify key amino acid residues that maintain the interaction, and elucidate how the compound might induce conformational changes in the target protein, which is fundamental to understanding its mechanism of action at an atomic level. nih.govnih.govwhiterose.ac.uk

Exploiting Enzymatic and Pathway Promiscuity for Analog Discovery

The biosynthesis of this compound is related to the acetyl-polymalonyl pathway, which is responsible for a vast array of phenolic compounds in lichens and fungi. nih.govnih.gov This pathway utilizes enzymes known as polyketide synthases (PKSs). nih.gov A fascinating aspect of these biosynthetic pathways is the inherent flexibility or "promiscuity" of some of their enzymes. nih.govrsc.org PKSs, particularly the loading domains and acyltransferases, can sometimes accept substrates other than their natural ones. rsc.orgnih.gov

This enzymatic promiscuity is a powerful tool for generating novel chemical diversity through strategies like:

Mutasynthesis: In this technique, a gene in the biosynthetic pathway of the producing organism is knocked out, and synthetic analogs of the natural substrate are fed to the mutant strain. The promiscuous downstream enzymes may process these analogs, leading to the creation of new "unnatural" natural products. nih.gov

Precursor-Directed Biosynthesis: This simpler approach involves feeding an engineered or even wild-type organism with high concentrations of a synthetic substrate analog, which may compete with the natural substrate and be incorporated into a final product. nih.gov

The core structure of this compound is derived from olivetolic acid, which is synthesized by olivetolic acid synthase (a PKS) and olivetolic acid cyclase (OAC). nih.govnih.gov The PKS elongates a hexanoyl-CoA starter unit with three molecules of malonyl-CoA. nih.gov By supplying analogs of hexanoyl-CoA with different chain lengths or functionalities, the promiscuity of the PKS could potentially be exploited to produce a library of novel resorcylic acid derivatives. nih.gov This chemoenzymatic approach offers a sustainable and efficient route to discover analogs of this compound with potentially improved bioactivities. digitellinc.com

Untapped Bioactive Potential in Understudied Lichen Species

Lichens are symbiotic organisms known to produce a wide array of unique secondary metabolites, many of which are not found elsewhere in nature. nih.govresearchgate.net These compounds, including depsides, depsidones, and dibenzofurans, arise from distinct biosynthetic pathways and have been reported to possess a range of biological activities, such as antimicrobial, antioxidant, and anticancer properties. nih.govmdpi.com Despite more than 1,000 lichen metabolites having been identified, the vast majority of lichen species remain chemically unexplored. nih.govmdpi.com

This lack of comprehensive investigation means that understudied lichens represent a significant and promising reservoir for the discovery of novel bioactive molecules. mdpi.commdpi.com Many species grow in extreme environments, a factor that likely drives the evolution of unique chemical defenses that could be harnessed for pharmaceutical use. researchgate.net The search within these organisms could lead to the identification of entirely new chemical scaffolds or new sources of known valuable compounds. Research into the chemical constituents of diverse lichen genera like Parmotrema, Heterodermia, and Umbilicaria continues to yield compounds with interesting biological activities. nih.govbiointerfaceresearch.commdpi.com Therefore, a systematic investigation of chemically uncharacterized lichen species is a crucial future direction for discovering new analogs of this compound or other potent natural products.

Expanding Research on Analogues with Diverse Prenyl Moieties

Prenylation, the attachment of isoprenoid moieties such as geranyl or farnesyl groups, is a common modification of natural products that can significantly impact their biological activity. mdpi.com A prime example is found in the biosynthesis of cannabinoids, where the precursor cannabigerolic acid (CBGA) is formed through the enzymatic prenylation of olivetolic acid by a geranylpyrophosphate:olivetolate geranyltransferase. nih.govpsu.edu This addition of the geranyl group is critical for the subsequent cyclization into major cannabinoids and for their characteristic biological effects. The importance of the geranyl chain is highlighted by studies showing that its precursor, olivetolic acid, has only modest anticonvulsant activity compared to its prenylated descendants. nih.govresearchgate.net